

Application Note: Regioselective Nitration of 3-Hydroxy-2-Methylbenzoic Acid

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Compound of Interest

Compound Name:	3-hydroxy-2-methyl-4-nitrobenzoic acid
CAS No.:	1403597-59-0
Cat. No.:	B6158065

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Abstract

This guide provides a scalable, high-purity protocol for the mono-nitration of 3-hydroxy-2-methylbenzoic acid to synthesize **3-hydroxy-2-methyl-4-nitrobenzoic acid**. The presence of the electron-rich phenolic hydroxyl group requires strict temperature control (−40 °C to −10 °C) to prevent oxidative degradation and dinitration. This protocol utilizes a standard sulfuric acid/nitric acid system, optimized for regioselectivity towards the C4 position, minimizing the formation of the C6-nitro isomer.

Strategic Analysis & Mechanism

Substrate Assessment

The starting material, 3-hydroxy-2-methylbenzoic acid, presents a conflict of directing groups:

- 3-OH (Phenol): Strong activator, directs ortho (C2, C4) and para (C6). C2 is blocked by the methyl group.

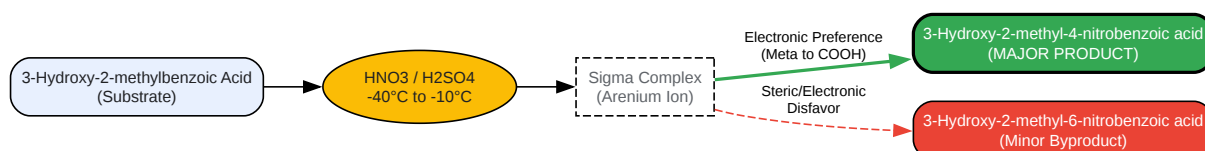
- 2-CH₃ (Methyl): Weak activator, directs ortho (C1, C3) and para (C5). C1 and C3 are blocked.
- 1-COOH (Carboxylic Acid): Moderate deactivator, directs meta (C3, C5).

Regioselectivity Logic

The hydroxyl group is the dominant directing group. Nitration will occur at C4 (ortho to OH) or C6 (para to OH).

- Path A (C4 - Major): The C4 position is ortho to the activating OH group and meta to the deactivating COOH group. This position is electronically favored because it avoids the strong inductive destabilization found at positions ortho to the carboxyl group.
- Path B (C6 - Minor): The C6 position is para to the activating OH group but ortho to the deactivating COOH group. The electron-withdrawing nature of the COOH group destabilizes the arenium ion intermediate formed at C6 more than at C4.

Reaction Pathway Diagram



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Figure 1: Reaction pathway showing the electronic preference for C4 nitration.

Experimental Protocol

Materials & Equipment

- Reagents:
 - 3-Hydroxy-2-methylbenzoic acid (Purity >98%)[1]

- Sulfuric acid (H₂SO₄), concentrated (98%)[1]
- Nitric acid (HNO₃), fuming (90%) or concentrated (65-70%)
- Ice/Water (for quenching)[2]
- Equipment:
 - 3-Neck Round Bottom Flask (RBF) with internal thermometer.
 - Addition funnel (pressure-equalizing recommended).
 - Cryogenic cooling bath (Acetone/Dry Ice or Chiller capable of -40 °C).
 - Mechanical stirrer (essential for viscous H₂SO₄ mixtures at low temp).

Stoichiometry Table

Reagent	MW (g/mol)	Equiv.	Mass/Vol (Scale)	Moles
3-Hydroxy-2-methylbenzoic acid	152.15	1.0	5.00 g	32.9 mmol
Sulfuric Acid (Solvent)	98.08	N/A	40 mL	Excess
Nitric Acid (Conc.)	63.01	1.1	~1.6 mL	36.2 mmol

Step-by-Step Methodology

Step 1: Solubilization & Cooling[2][3]

- Charge 40 mL of concentrated H₂SO₄ into the 3-neck flask.
- Cool the acid to 0 °C.

- Add 5.00 g of 3-hydroxy-2-methylbenzoic acid portion-wise with stirring. Ensure complete dissolution. Note: The solution may turn slightly pink or brown.
- Cool the mixture strictly to -40 °C (or at least below -20 °C) using a dry ice/acetone bath.
 - Critical: Higher temperatures (>0 °C) significantly increase the risk of dinitration and tar formation (oxidation).

Step 2: Nitration (Electrophilic Substitution)[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Prepare a nitrating mixture (optional but recommended for control): Mix the calculated HNO₃ with an equal volume of H₂SO₄ at 0 °C.
- Add the HNO₃ (or nitrating mixture) dropwise to the substrate solution over 30–45 minutes.
- Monitor Temperature: Do not allow the internal temperature to rise above -30 °C during addition.
- After addition, allow the reaction to stir at -40 °C to -20 °C for 1 hour.
- Monitor reaction progress by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.

Step 3: Quenching & Isolation

- Prepare a beaker with 200 g of crushed ice.
- Slowly pour the cold reaction mixture onto the ice with vigorous stirring. The product should precipitate as a yellow/off-white solid.
- Stir the aqueous slurry for 30 minutes to ensure all acid is quenched and the precipitate is granular.
- Filter the solid using a Buchner funnel.
- Wash the filter cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~5-6).

Step 4: Purification

- Dry the crude solid under vacuum at 45 °C.
- Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (1:1) or minimal hot Methanol.
- Yield Expectation: 40–60% isolated yield.

Analytical Validation

To confirm the synthesis of the 4-nitro isomer (and not the 6-nitro), analyze the ¹H NMR coupling pattern.

- Expected Product: **3-Hydroxy-2-methyl-4-nitrobenzoic acid**
 - Structure: Protons at C5 and C6 are adjacent.
 - ¹H NMR (DMSO-d₆): You will observe two aromatic doublets with an ortho coupling constant ($J \approx 8.5\text{--}9.0$ Hz).
 - Shift Logic: The C6 proton is ortho to the carboxylic acid, appearing further downfield (approx δ 7.5–8.0 ppm). The C5 proton is ortho to the nitro group.
- Differentiation: If the 6-nitro isomer were formed, the protons would be at C4 and C5, also showing ortho coupling. However, the chemical shift environment differs. The definitive proof is often NOE (Nuclear Overhauser Effect) between the Methyl group (C2) and the aromatic proton.
 - 4-Nitro Isomer: NOE observed between Methyl (C2) and Proton (C6)? No, Methyl is at C2, Proton at C6 is para. No NOE.
 - 4-Nitro Isomer: NOE observed between Methyl (C2) and OH? Yes.
 - Key ID: In the 4-nitro isomer, the C5-H and C6-H are the only aromatic protons.

Data Reference (from US 8,796,296 B2):

- MS (ESI): m/z 198 [M+H]⁺ (or 196 [M-H]⁻).

- Appearance: Yellow solid.[6]

Safety & Troubleshooting

Hazard / Issue	Mitigation Strategy
Exotherm / Runaway	The nitration of phenols is highly exothermic. Never add HNO ₃ rapidly. Maintain cooling < -20 °C.
Oxidation (Tars)	If the reaction turns black/tarry, the temperature was too high.[7] Repeat with stricter cooling (-40 °C).
Dinitration	Use exactly 1.0–1.1 equivalents of HNO ₃ . Excess reagent leads to picric acid-like derivatives (explosive potential).
Poor Precipitation	If the product does not precipitate on ice, extract the aqueous quench with Ethyl Acetate (3x), dry over Na ₂ SO ₄ , and evaporate.

References

- US Patent 8,796,296 B2. Substituted Isoindolin-1-one Derivatives. (Example 6, Step 1: Preparation of **3-Hydroxy-2-methyl-4-nitrobenzoic acid**).[1]
- BenchChem Application Data.
- ChemicalBook Product Entry. **3-Hydroxy-2-methyl-4-nitrobenzoic acid**.

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